molecular formula C10H14N2O3 B13077780 5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13077780
M. Wt: 210.23 g/mol
InChI Key: HJKNWYIRFBBDJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptyl-substituted amidoxime with a carboxylic acid derivative in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c13-10(14)8-11-9(15-12-8)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14)

InChI Key

HJKNWYIRFBBDJW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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